

Benzyl-PEG2-CH2-Boc molecular structure and weight.

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Compound of Interest

Compound Name: Benzyl-PEG2-CH2-Boc

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An In-depth Technical Guide to Benzyl-PEG2-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Benzyl-PEG2-CH2-Boc**, a bifunctional linker commonly utilized in the fields of bioconjugation, pharmaceutical sciences, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Molecular Profile

Benzyl-PEG2-CH2-Boc, systematically named N-tert-butoxycarbonyl-2-(2-(benzyloxy)ethoxy)ethanamine, is a versatile synthetic building block. It features a benzyl-protected hydroxyl group at one terminus and a Boc-protected amine at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer. The benzyl group offers robust protection that can be removed under specific hydrogenolysis conditions, while the Boc group is easily cleaved under acidic conditions to reveal a primary amine. This differential protection scheme allows for sequential and controlled conjugation to two different molecular entities.

Its primary application is as a PEG-based PROTAC linker, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein of interest.[1] The PEG spacer enhances the aqueous solubility and optimizes the



spatial orientation between the two ligands, which is critical for the formation of a productive ternary complex and subsequent protein degradation.

Molecular Structure

The chemical structure of **Benzyl-PEG2-CH2-Boc** is depicted below:

Systematic Name: N-tert-butoxycarbonyl-2-(2-(benzyloxy)ethoxy)ethanamine

SMILES: C1=CC=C(C=C1)COCCOCCN(C(=O)OC(C)(C)C)

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> Figure 1: Molecular Structure of

Benzyl-PEG2-CH2-Boc.

Physicochemical Properties

A summary of the key quantitative data for **Benzyl-PEG2-CH2-Boc** is provided in the table below. This data is essential for experimental design, including reaction stoichiometry, solubility, and storage considerations.



Property	Value	Reference
Molecular Formula	C17H26O5	[1]
Molecular Weight	310.39 g/mol	[1]
CAS Number	1643957-26-9	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity	Typically ≥95%	-
Solubility	Soluble in DMSO (≥50 mg/mL), DCM, DMF	[1]
Storage Conditions	Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[1]

Experimental Protocols & Workflow

The utility of **Benzyl-PEG2-CH2-Boc** lies in its ability to be sequentially deprotected and conjugated. A typical workflow involves the removal of the Boc protecting group to expose the primary amine, followed by conjugation of this amine to a molecule of interest, often one bearing a carboxylic acid.

Boc-Deprotection Protocol (Amine Unmasking)

This protocol describes the standard procedure for the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free primary amine as its corresponding salt (e.g., TFA salt).

Materials:

- Benzyl-PEG2-CH2-Boc
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)



- Triisopropylsilane (TIS) (optional, as a scavenger)
- Toluene (optional, for azeotropic removal of TFA)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- · Round-bottom flask, magnetic stirrer, ice bath

Procedure:

- Dissolve the Boc-protected linker (1 equivalent) in anhydrous DCM to a concentration of 0.1–
 0.2 M in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5–5% v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
- (Optional) To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
- For neutralization to the free amine, dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine linker.



Amide Coupling Protocol (Conjugation)

This protocol details the conjugation of the newly exposed primary amine to a carboxylic acid-containing molecule (e.g., a PROTAC warhead or an E3 ligase ligand) using EDC/NHS chemistry to form a stable amide bond.

Materials:

- Deprotected Benzyl-PEG2-amine linker
- Carboxylic acid-containing molecule (Molecule-COOH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Anhydrous solvent (e.g., DMF or DCM)
- Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.4)

Procedure:

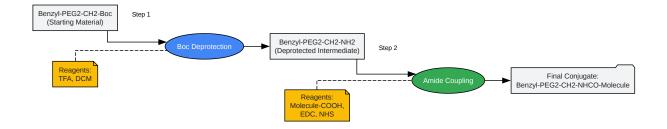
- Dissolve the carboxylic acid-containing molecule (1 equivalent) in the appropriate anhydrous solvent or Activation Buffer.
- Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution. Allow the
 activation reaction to proceed for 15-30 minutes at room temperature. This step forms a
 semi-stable NHS ester.
- Dissolve the deprotected Benzyl-PEG2-amine linker (1-1.5 equivalents) in the Coupling Buffer or the reaction solvent.
- Add the amine solution to the activated carboxylic acid solution.
- Allow the reaction to stir for 2 hours at room temperature or overnight at 4°C.



- Monitor the reaction progress by LC-MS or HPLC to confirm the formation of the desired conjugate.
- Upon completion, the reaction mixture can be quenched (e.g., with hydroxylamine) and the final product purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the utilization of **Benzyl-PEG2-CH2-Boc** in a typical bioconjugation synthesis, from the starting material to the final conjugated product.



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Caption: Synthetic workflow for Boc-deprotection and subsequent amide coupling.

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References

- 1. benchchem.com [benchchem.com]
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